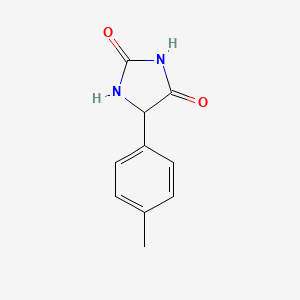

5-(4-Methylphenyl)imidazolidine-2,4-dione

Descripción general

Descripción

Imidazolidine-2,4-diones are a class of compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The compound 5-(4-Methylphenyl)imidazolidine-2,4-dione, while not directly mentioned in the provided papers, is structurally related to the compounds discussed in the research. These compounds are known for their potential therapeutic applications, including antidiabetic, antidepressant, and antiviral properties, among others .

Synthesis Analysis

The synthesis of imidazolidine-2,4-diones and their derivatives typically involves the condensation of appropriate precursors. For instance, the synthesis of imidazopyridine thiazolidine-2,4-diones was achieved by designing and synthesizing from corresponding pyridines . Another method involved the catalytic hydrogenation of benzylidene compounds to yield 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione . Additionally, a three-component condensation method was developed for the synthesis of imidazo[4,5-b]pyridine-2,5(4H,6H)-diones, which also allowed for the creation of 5-substituted 1-phenylhydantoins .

Molecular Structure Analysis

The molecular structure of imidazolidine-2,4-diones is crucial for their biological activity. X-ray diffraction studies have been used to verify the structure of these compounds, such as the structure of 5-methyl-5-(4-nitrophenyl)-3-phenylimidazolidine-2,4-dione . The structure of the Z isomer of 5-[(4-methoxyphenyl)methylene]imidazolidine-2,4-dione was also determined, revealing a planar molecule with specific bond lengths and angles .

Chemical Reactions Analysis

Imidazolidine-2,4-diones undergo various chemical reactions that are significant for their biological applications. For example, the reaction of substituted phenyl isocyanates with certain nitriles was used to prepare substituted imidazolidin-2,4-diones . The base-catalyzed hydrolysis of these compounds was studied, showing that the presence of electron-acceptor substituents in the phenyl group of the imidazolidine-2,4-dione cycle increases the reaction rate .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine-2,4-diones are influenced by their molecular structure. For instance, the nonplanarity of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione contributes to its stability through various intermolecular interactions . The presence of substituents on the imidazolidine-2,4-dione ring can significantly affect the compound's inhibitory activity, as seen in the study of novel HIV-1 fusion inhibitors .

Aplicaciones Científicas De Investigación

Dual Receptor and Serotonin Transporter Affinity

5-Arylimidazolidine-2,4-dione derivatives, including 5-(4-Methylphenyl)imidazolidine-2,4-dione, have been studied for their dual affinity toward 5-HT1A receptors and serotonin transporters (SERT). These compounds exhibit properties that may enhance SERT blocking efficacy, partial 5-HT1A agonism, and 5-HT2A antagonism. They also show selectivity over adrenergic α1 receptors. Some derivatives demonstrated promising antidepressant and anxiolytic activities in animal models, indicating their potential in mental health treatments (Czopek et al., 2013).

DNA Binding Studies

Imidazolidine derivatives like 5-(4-Methylphenyl)imidazolidine-2,4-dione have been examined for their DNA binding affinity. This research is incited by their structural diversity and potential anti-tumor activities. The strength of their binding to DNA has been explored using techniques like cyclic voltammetry and UV-Vis spectroscopy, suggesting their relevance in cancer research and potential as anti-cancer drugs (Shah et al., 2013).

Antidepressant Activity

Studies on derivatives of imidazolidine-2,4-dione, including the 5-(4-Methylphenyl) variant, have shown potential antidepressant activity. For instance, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, a similar compound, exhibited antidepressant effects in mice without significant inhibition of monoamine uptake or monoamine oxidase activity, suggesting a unique mechanism of action distinct from traditional antidepressants (Wessels et al., 1980).

Antitumor Activity

The design and synthesis of imidazolidine-2,4-dione analogues, including those with a 5-(4-Methylphenyl) structure, have been evaluated for their antitumor activities. Some compounds have shown significant cytotoxic potency against various cancer cell lines, highlighting their potential in cancer therapy (El-Sayed et al., 2018).

Pharmacological Evaluation

Imidazolidine-2,4-dione derivatives have been synthesized and evaluated pharmacologically. Their binding with androgen receptors has been studied, suggesting potential applications in treating conditions related to androgen receptors (Jawhar et al., 2018).

5-HT1A Receptor Agonist with Potential Antidepressant and Anxiolytic Activity

Certain imidazolidine-2,4-dione derivatives have been synthesized and shown to exhibit high affinity for 5-HT1A and 5-HT2A receptors. Some compounds demonstrated significant antidepressant-like effects in animal models, indicating their potential in mental health treatments (Czopek et al., 2010).

Mecanismo De Acción

Target of Action

The primary targets of 5-(4-Methylphenyl)imidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS-1 and TNKS-2) . These proteins belong to the poly (ADP-ribose) polymerase family and play an essential role in various cellular processes .

Mode of Action

5-(4-Methylphenyl)imidazolidine-2,4-dione interacts with its targets, TNKS-1 and TNKS-2, through a dual-inhibitory mechanism . The compound binds to conserved residues in both TNKS-1 and TNKS-2, leading to high-affinity interactions . This binding results in the inhibition of TNKS-1 and TNKS-2 .

Biochemical Pathways

The inhibition of TNKS-1 and TNKS-2 by 5-(4-Methylphenyl)imidazolidine-2,4-dione affects several biochemical pathways. TNKS are known to be involved in various oncogenic pathways such as telomeric sustentation, the hippo (HPO)-signaling pathway, supervision of cell division, the uptake of glucose, and the Wnt/β-catenin pathway . The inhibition of TNKS can therefore disrupt these pathways and their downstream effects.

Pharmacokinetics

The compound’s binding free energy towards tnks-1 and tnks-2 has been estimated to be -4388 kcal/mol and -3079 kcal/mol, respectively . This indicates a favorable binding, which could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties and its bioavailability.

Result of Action

The result of the action of 5-(4-Methylphenyl)imidazolidine-2,4-dione is the inhibition of TNKS-1 and TNKS-2 . This leads to disruptions in the biochemical pathways that these proteins are involved in, potentially leading to antitumor effects .

Propiedades

IUPAC Name |

5-(4-methylphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-2-4-7(5-3-6)8-9(13)12-10(14)11-8/h2-5,8H,1H3,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJOIZOYRMNZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512575 | |

| Record name | 5-(4-Methylphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69489-37-8 | |

| Record name | 5-(4-Methylphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

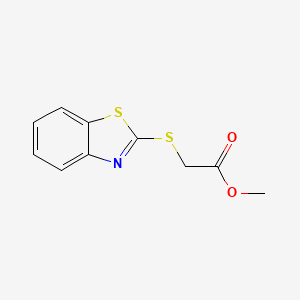

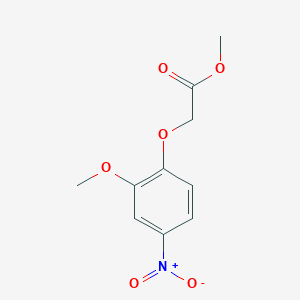

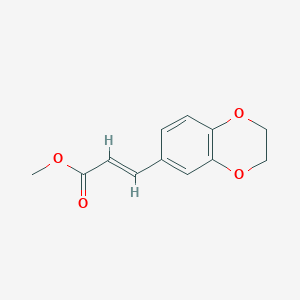

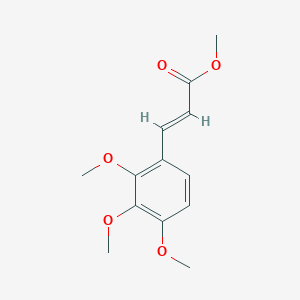

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[({5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid](/img/structure/B3022455.png)

![2-[(3-Methylbenzyl)thio]acetohydrazide](/img/structure/B3022459.png)

![Methyl [1-(2-furoyl)piperidin-4-YL]acetate](/img/structure/B3022465.png)

![methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B3022466.png)

![Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride](/img/structure/B3022477.png)

![Methyl 4-[(dipropylamino)sulfonyl]benzoate](/img/structure/B3022478.png)